2-Hydroxy-L-Phenylalanine

Description

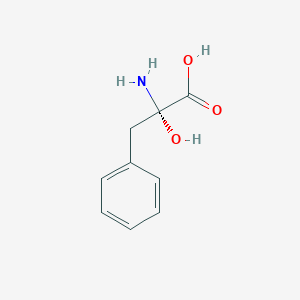

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995710 | |

| Record name | L-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-92-9 | |

| Record name | (-)-o-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-L-Phenylalanine (o-Tyrosine)

This guide provides a comprehensive overview of 2-Hydroxy-L-phenylalanine, also known as L-ortho-Tyrosine (o-Tyrosine). Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, biochemical significance, analytical methodologies, and handling of this important, non-proteinogenic amino acid.

Section 1: Chemical Identity and Physicochemical Properties

2-Hydroxy-L-phenylalanine is an isomer of tyrosine, differing in the position of the hydroxyl group on the phenyl ring.[1][2] It is not incorporated into proteins during translation but is formed post-translationally or exists as a free amino acid.[3] Its primary route of formation in biological systems is through the hydroxylation of L-phenylalanine by highly reactive hydroxyl radicals (*OH).[3][4] This reaction makes it a significant biomarker for oxidative stress.[3][5][6]

The fundamental properties of 2-Hydroxy-L-phenylalanine are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | [7][8] |

| Synonyms | L-o-Tyrosine, Ortho-tyrosine, (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid | [1][9] |

| CAS Number | 7423-92-9 | [7][8][9] |

| Molecular Formula | C₉H₁₁NO₃ | [1][7] |

| Molecular Weight | 181.19 g/mol | [1][7][9] |

| Appearance | White to light grey powder/solid | [10][11] |

| Melting Point | 232-235°C (with decomposition) | [9] |

| pKa (Strongest Acidic) | ~2.01 - 2.31 | [4][11] |

| pKa (Strongest Basic) | ~8.88 | [4] |

| Solubility | Soluble in water and DMSO (with heating); sparingly in aqueous acid. | [11] |

Note on Solubility: Like its isomer L-tyrosine, the solubility of 2-Hydroxy-L-phenylalanine is pH-dependent. Solubility is significantly increased in acidic (pH < 2) or alkaline (pH > 9) conditions due to the protonation of the carboxyl group and deprotonation of the amino and phenolic hydroxyl groups, respectively.[12][13][14][15]

Section 2: Biochemical Significance and Formation Pathway

The primary significance of 2-Hydroxy-L-phenylalanine in a biological context is its role as a biomarker for oxidative stress.[3][6] Under conditions of physiological stress, inflammation, or disease, the production of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), increases.[6] These radicals can indiscriminately attack cellular components, including the essential amino acid L-phenylalanine.[3] The non-enzymatic hydroxylation of the aromatic ring of phenylalanine by •OH yields three isomers: ortho-, meta-, and para-tyrosine. While p-tyrosine is the standard proteinogenic amino acid, the formation of o-tyrosine and m-tyrosine is indicative of radical-mediated damage.[3][6]

Elevated levels of o-tyrosine have been observed in various diseases associated with oxidative stress, including atherosclerosis, diabetes, and age-related conditions like cataracts.[5][6] Therefore, its accurate quantification in biological fluids and tissues can provide a valuable measure of systemic oxidative damage.[3][5]

The following diagram illustrates the fundamental pathway for the formation of 2-Hydroxy-L-phenylalanine from L-phenylalanine.

Sources

- 1. 2-Hydroxyphenylalanine | C9H11NO3 | CID 91482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyphenylalanine | C9H11NO3 | CID 91482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-L-phenylalanine 95% | CAS: 7423-92-9 | AChemBlock [achemblock.com]

- 8. (-)-o-Tyrosine | C9H11NO3 | CID 6950574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-L-Phenylalanine - CAS:7423-92-9 - Apexmol Technology Co.,Ltd [apexmol.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. DL-O-TYROSINE CAS#: 2370-61-8 [m.chemicalbook.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

2-Hydroxy-L-Phenylalanine chemical structure and synthesis

An In-Depth Technical Guide to 2-Hydroxy-L-Phenylalanine: Chemical Structure and Synthesis

Authored by: A Senior Application Scientist

Introduction: 2-Hydroxy-L-phenylalanine, also known as L-ortho-tyrosine (L-o-tyrosine), is a non-proteinogenic aromatic amino acid. It is a derivative of L-phenylalanine with a hydroxyl group substituted at the ortho (2-) position of the phenyl ring.[1][2][3] This structural feature distinguishes it from the more common L-tyrosine (L-para-tyrosine), where the hydroxyl group is at the para (4-) position. While not incorporated into proteins during translation, 2-Hydroxy-L-phenylalanine is of significant interest to researchers in drug development and biochemical studies due to its role as a human metabolite and its potential as an antioxidant.[2][4][5] This guide provides a comprehensive overview of its chemical structure and delves into the primary methods for its synthesis.

Chemical Structure and Properties

2-Hydroxy-L-phenylalanine is a chiral molecule with the L-configuration at the alpha-carbon, consistent with the common proteinogenic amino acids.[2]

Key Structural Features:

-

IUPAC Name: (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid[2][6]

-

Core Structure: It consists of a central alpha-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a 2-hydroxybenzyl side chain.

-

Chirality: The stereochemistry at the alpha-carbon is 'S', which corresponds to the L-configuration for amino acids.

-

Functional Groups: The presence of the amino and carboxylic acid groups allows it to form zwitterions in solution. The phenolic hydroxyl group at the ortho position is a key feature influencing its chemical reactivity and biological activity.

| Identifier | Value | Source |

| CAS Number | 7423-92-9 | [2][4] |

| PubChem CID | 6950574 | [2] |

| IUPAC Name | (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | [2][6] |

| Molecular Formula | C₉H₁₁NO₃ | [1][5] |

| Molecular Weight | 181.19 g/mol | [1][5] |

| SMILES | C1=CC=C(C(=C1)CN)O | [2] |

| InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | [2] |

Synthesis of 2-Hydroxy-L-Phenylalanine

The synthesis of 2-Hydroxy-L-phenylalanine can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. The choice of method often depends on the desired purity, yield, and stereoselectivity.

Enzymatic Synthesis

Enzymatic methods are highly valued for their stereospecificity, often yielding the desired L-enantiomer exclusively under mild reaction conditions.

The direct hydroxylation of L-phenylalanine is a primary biological route and a viable synthetic strategy. This transformation is catalyzed by aromatic amino acid hydroxylases, which are non-heme iron-dependent monooxygenases.[7]

-

Tyrosine Hydroxylase (TyrH): While TyrH primarily catalyzes the conversion of L-tyrosine to L-DOPA, it can also hydroxylate L-phenylalanine.[7][8] The hydroxylation of L-phenylalanine by TyrH can result in both L-tyrosine (4-hydroxyphenylalanine) and 2-Hydroxy-L-phenylalanine (L-o-tyrosine).[7] The regioselectivity of the hydroxylation can be influenced by substituents on the phenyl ring.[9]

-

Phenylalanine Hydroxylase (PAH): In its natural role, PAH specifically hydroxylates L-phenylalanine to L-tyrosine.[10] However, under certain conditions or with engineered enzymes, the formation of other isomers might be possible. The catalytic mechanism involves the use of molecular oxygen and a tetrahydropterin cofactor.[7]

Mechanism of Aromatic Amino Acid Hydroxylases: The catalytic cycle of these enzymes is complex, involving an iron center, molecular oxygen, and a pterin cofactor. A highly reactive iron(IV)-oxo species is believed to be the key intermediate responsible for the electrophilic aromatic substitution on the phenylalanine ring.[11]

Sources

- 1. 2-Hydroxyphenylalanine | C9H11NO3 | CID 91482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-o-Tyrosine | C9H11NO3 | CID 6950574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyphenylalanine | C9H11NO3 | CID 91482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-3-phenyl-L-alanine | 7423-92-9 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-Hydroxy-L-phenylalanine 95% | CAS: 7423-92-9 | AChemBlock [achemblock.com]

- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide to 2-Hydroxy-L-Phenylalanine: From Serendipitous Discovery to a Key Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-L-phenylalanine, commonly known as L-ortho-tyrosine (o-tyrosine), is a non-proteinogenic amino acid that has transitioned from a chemical curiosity to a significant biomarker in the study of oxidative stress and its associated pathologies. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-Hydroxy-L-phenylalanine. We will delve into its origins as a product of oxidative damage, explore detailed methodologies for its chemical and enzymatic synthesis, and discuss its critical role as an indicator of hydroxyl radical activity in biological systems. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, medicine, and drug development, providing both foundational knowledge and practical insights into the study and application of this important molecule.

Discovery and Historical Perspective

The history of 2-Hydroxy-L-phenylalanine is not marked by a singular, celebrated discovery but rather by a gradual emergence from the broader study of amino acid metabolism and the then-nascent field of free radical biology. Unlike its well-known isomer, L-tyrosine (para-tyrosine), which was first isolated from cheese casein in 1846 by Justus von Liebig, the ortho-isomer remained obscure for much longer.[1][2]

Early investigations into phenylalanine metabolism, particularly in the context of the genetic disorder phenylketonuria (PKU), laid the groundwork for understanding the various metabolic fates of this essential amino acid.[3] It was recognized that under normal physiological conditions, the enzyme phenylalanine hydroxylase (PAH) stereospecifically hydroxylates L-phenylalanine at the para position to form L-tyrosine.[4][5]

The first indications of the existence and biological relevance of other hydroxylated phenylalanine isomers, including o-tyrosine, came from studies on the effects of oxidative stress. It was observed that hydroxyl radicals (•OH), highly reactive oxygen species, could non-enzymatically hydroxylate the aromatic ring of phenylalanine.[6][7][8] A notable early report in 1956 detailed the "Synthesis of o-Tyrosine and Related Phenolic Acids," indicating that the chemical entity was known and could be synthesized, though its biological significance was not yet understood.[9]

The toxic effects of o-tyrosine were first reported in the 1960s, with studies showing that its addition to culture media inhibited the growth of E. coli.[8] Later, in 1980, the formation of both m-tyrosine and o-tyrosine from L-phenylalanine was demonstrated in rat brain homogenates, suggesting its potential presence in mammalian systems.[10]

The true significance of 2-Hydroxy-L-phenylalanine began to be appreciated with the rise of the free radical theory of disease. As researchers sought reliable biomarkers for oxidative stress, the formation of o-tyrosine from phenylalanine presented a highly specific indicator of hydroxyl radical-mediated damage.[11] This is because, unlike p-tyrosine, o-tyrosine is not a product of normal enzymatic activity in humans.[12] This discovery solidified the role of 2-Hydroxy-L-phenylalanine as a key biomarker in a wide range of pathological conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and diabetes.[6]

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Hydroxy-L-phenylalanine is essential for its detection, quantification, and synthesis.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | PubChem |

| Molecular Formula | C₉H₁₁NO₃ | PubChem |

| Molecular Weight | 181.19 g/mol | PubChem |

| Melting Point | 262 °C | HMDB |

| Solubility in Water | 2 mg/mL at 17 °C | HMDB |

| Appearance | White solid | --- |

Biochemical Context: The Signature of Oxidative Damage

The primary biological significance of 2-Hydroxy-L-phenylalanine lies in its formation as a direct consequence of oxidative stress. In healthy biological systems, the conversion of L-phenylalanine to L-tyrosine is tightly regulated by the enzyme phenylalanine hydroxylase (PAH), which exclusively produces the para-isomer.[4][13] However, in the presence of highly reactive hydroxyl radicals (•OH), L-phenylalanine undergoes non-enzymatic hydroxylation at all three positions of the aromatic ring, yielding ortho-, meta-, and para-tyrosine.[6][7][8]

Sources

- 1. Production of tyrosine through phenylalanine hydroxylation bypasses the intrinsic feedback inhibition in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. Studies on conversion of phenylalanine to tyrosine in phenylpyruvic oligophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Phenylalanine Hydroxylase [bio.davidson.edu]

- 6. researchgate.net [researchgate.net]

- 7. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. phenylalanine degradation/tyrosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Aromatic hydroxylation of phenylalanine as an assay for hydroxyl radicals. Measurement of hydroxyl radical formation from ozone and in blood from premature babies using improved HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Natural occurrence of 2-Hydroxy-L-Phenylalanine

An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxy-L-Phenylalanine

Foreword

In the landscape of amino acid research, L-phenylalanine and its canonical hydroxylated derivative, L-tyrosine, have long held the spotlight due to their fundamental roles in protein synthesis and metabolic signaling. However, the isomers of L-tyrosine, particularly 2-Hydroxy-L-phenylalanine (o-tyrosine) and 3-Hydroxy-L-phenylalanine (m-tyrosine), are emerging from obscurity. Once considered mere metabolic curiosities, they are now recognized as critical biomarkers and potential mediators in cellular physiology and pathology. This guide provides a technical deep-dive into the natural occurrence of 2-Hydroxy-L-phenylalanine, moving beyond textbook descriptions to offer researchers and drug development professionals a nuanced understanding of its formation, physiological relevance, and analytical quantification. We will explore the causality behind its presence in biological systems, grounding our discussion in the principles of enzymatic specificity and the chemical realities of oxidative stress.

Foundational Concepts: Distinguishing Phenylalanine and its Hydroxylated Isomers

To appreciate the significance of 2-Hydroxy-L-phenylalanine, it is essential to first understand its molecular context. L-phenylalanine is an essential aromatic amino acid, serving as a primary building block for proteins.[1][2] Its metabolic fate is largely governed by the enzyme Phenylalanine Hydroxylase (PheH), which catalyzes the stereospecific hydroxylation of the phenyl ring.

The critical insight here is the enzyme's profound regiospecificity. PheH almost exclusively hydroxylates the C4 (para) position of the phenyl ring to produce L-tyrosine (4-Hydroxy-L-phenylalanine).[3][4] This reaction is the rate-limiting step in the catabolism of excess phenylalanine and the primary route for endogenous tyrosine synthesis.[4][5] The formation of 2-Hydroxy-L-phenylalanine (ortho-tyrosine) and 3-Hydroxy-L-phenylalanine (meta-tyrosine) occurs through distinct, and predominantly non-enzymatic, mechanisms.

The Genesis of 2-Hydroxy-L-Phenylalanine: A Tale of Enzymatic Fidelity and Oxidative Insult

The natural occurrence of 2-Hydroxy-L-phenylalanine is fundamentally linked to the chemical environment of the cell. Unlike the tightly regulated enzymatic production of L-tyrosine, the appearance of o-tyrosine is primarily a consequence of cellular distress.

The Non-Enzymatic Pathway: Oxidative Stress

The principal mechanism for the formation of 2-Hydroxy-L-phenylalanine in vivo is the non-enzymatic, free-radical-mediated hydroxylation of L-phenylalanine.[6] During periods of oxidative stress, reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), accumulate. These radicals can attack the aromatic ring of phenylalanine. Due to the nature of electrophilic aromatic substitution, the hydroxyl radical can attack the ortho, meta, or para positions, leading to the formation of 2-hydroxy-, 3-hydroxy-, and 4-hydroxy-L-phenylalanine, respectively.[6]

Because this process is non-enzymatic and chemically driven, the distribution of isomers is not specific. The presence of elevated levels of 2-Hydroxy-L-phenylalanine and 3-Hydroxy-L-phenylalanine in biological fluids and tissues is therefore widely regarded as a reliable biomarker for in vivo hydroxyl radical production and systemic oxidative stress.

Sources

- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Identification of Phenylalanine-3-Hydroxylase for meta-Tyrosine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Tyrosine: Food Sources, Actions and Effects, Dosage and Side Effects_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-L-Phenylalanine (o-Tyrosine): Synthesis, Analysis, and Biological Significance

Introduction

2-Hydroxy-L-phenylalanine, commonly known in scientific literature as ortho-tyrosine (o-tyrosine), is a positional isomer of the proteinogenic amino acid L-tyrosine (para-tyrosine). While L-tyrosine is a fundamental building block of proteins and a precursor to critical catecholamines, o-tyrosine is not incorporated into proteins during translation.[1] Instead, its presence in biological systems is predominantly as a stable end-product of hydroxyl radical-mediated oxidation of L-phenylalanine. This property has established 2-hydroxy-L-phenylalanine as a crucial biomarker for assessing oxidative stress in vivo, implicated in the pathophysiology of numerous diseases, including diabetes, renal disease, and neurodegenerative disorders.

This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the physicochemical properties, biochemical significance, synthesis, purification, and analytical quantification of 2-Hydroxy-L-phenylalanine.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-Hydroxy-L-phenylalanine is essential for its synthesis, handling, and analysis. The key identifiers and physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7423-92-9 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | [2][3] |

| Synonyms | L-o-Tyrosine, (-)-o-Tyrosine, Ortho-tyrosine | [2] |

| Melting Point | 262 °C | [1] |

| Solubility | 2 mg/mL in water at 17 °C | [1] |

| Appearance | White solid / fine crystals | [1] |

Biochemistry and Biological Significance

Divergent Pathways of Phenylalanine Hydroxylation

The metabolic fate of L-phenylalanine is a critical branch point in amino acid biochemistry. Under normal physiological conditions, the enzyme Phenylalanine Hydroxylase (PAH), primarily in the liver, catalyzes the stereospecific hydroxylation of L-phenylalanine to L-tyrosine (p-tyrosine).[5][6][7] This reaction is tightly regulated and requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[5][8][9][10]

In contrast, 2-Hydroxy-L-phenylalanine is formed via a non-enzymatic pathway. In states of oxidative stress, the highly reactive hydroxyl radical (•OH) attacks the aromatic ring of phenylalanine.[11] This attack is non-specific, leading to the formation of all three tyrosine isomers: ortho-, meta-, and para-tyrosine. The presence of o-tyrosine and m-tyrosine above trace levels is therefore a direct indicator of radical-induced protein and amino acid damage.[12]

The following diagram illustrates these two distinct pathways originating from L-phenylalanine.

Role as a Biomarker of Oxidative Stress

The stability of o-tyrosine makes it an excellent long-term marker of oxidative damage, unlike transient reactive oxygen species (ROS).[12] Elevated levels of o-tyrosine have been detected in plasma, urine, and tissue proteins in various pathological conditions, providing a quantitative index of systemic or localized oxidative stress.[13] Its measurement is a valuable tool in clinical research for understanding disease mechanisms and monitoring the efficacy of antioxidant therapies.[12][13]

Experimental Methodologies

Synthesis of 2-Hydroxy-L-phenylalanine

A common and effective method for synthesizing hydroxylated amino acids from their primary amine precursors is through a diazotization-hydrolysis reaction. This protocol describes the synthesis of 2-hydroxy-phenylpropanoic acid from L-phenylalanine. While this reaction can yield a mixture of products, it provides a foundational method for obtaining the desired scaffold. Note that this specific protocol describes the synthesis of the generic hydroxy-phenylpropanoic acid; further chiral purification would be required to isolate the pure L-enantiomer and isomeric purification to isolate the ortho- product.

Experimental Protocol: Synthesis via Diazotization

-

Dissolution: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1 M H₂SO₄. Stir at room temperature until a homogeneous solution is formed.

-

Cooling: Cool the solution to 3-5 °C in an ice-water bath. Use a thermometer to monitor the internal temperature.

-

Diazotization: While maintaining the temperature below 5 °C, add 5 mL of a 3.0 M aqueous solution of sodium nitrite (NaNO₂) dropwise using a disposable pipette. The addition should be slow (approximately 45 minutes) to control the exothermic reaction and minimize the formation of brown nitrogen oxide fumes. Effervescence (N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 60 minutes.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Washing & Drying: Combine the organic extracts and wash with 10 mL of saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude product, which can then be subjected to purification.

Purification Protocols

Purification is critical to isolate the desired 2-Hydroxy-L-phenylalanine from reaction byproducts, unreacted starting material, and other tyrosine isomers. Preparative HPLC is the preferred method for achieving high purity.

Experimental Protocol: Preparative HPLC Purification [9]

-

System Setup:

-

Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 20-50 mm ID x 150-250 mm length).

-

Mobile Phase A: 0.1% Formic Acid (or Trifluoroacetic Acid) in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic Acid (or Trifluoroacetic Acid) in acetonitrile.

-

Detector: UV detector set to 274 nm.

-

-

Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A. If solubility is low, a small percentage of Mobile Phase B or DMSO can be added. Filter the sample through a 0.45 µm syringe filter.

-

Method:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

-

Inject the prepared sample.

-

Run a linear gradient to elute the compounds. A typical gradient might be 5% to 60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on an initial analytical scale run.

-

-

Fraction Collection: Collect fractions corresponding to the elution peak of 2-Hydroxy-L-phenylalanine.

-

Product Recovery: Combine the pure fractions and remove the solvents via lyophilization (freeze-drying) or rotary evaporation to obtain the purified solid product.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive and specific method for the quantification of 2-Hydroxy-L-phenylalanine in biological samples.

Experimental Protocol: HPLC-Fluorescence Analysis

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., N-methyl phenylalanine).

-

Add 100 µL of ice-cold 12% perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 5% acetonitrile in HPLC-grade water. (Adjust as needed for optimal separation from m- and p-isomers).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Fluorescence Detector: Set the excitation wavelength (λex) to 274 nm and the emission wavelength (λem) to 310 nm. (Note: these are typical for tyrosine; optimal wavelengths for o-tyrosine should be confirmed but are expected to be very similar).[2]

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure 2-Hydroxy-L-phenylalanine.

-

Calculate the concentration in the unknown samples by comparing the peak area ratio (analyte/internal standard) to the standard curve.

-

Conclusion

2-Hydroxy-L-phenylalanine serves as a powerful and reliable tool in the study of oxidative stress. Its formation via non-enzymatic radical attack on L-phenylalanine provides a direct window into the chemical consequences of diseases linked to oxidative damage. The methodologies for its synthesis, purification, and highly sensitive analysis are well-established, enabling researchers to accurately quantify this biomarker in a variety of complex biological matrices. As research continues to unravel the intricate roles of oxidative stress in health and disease, the precise measurement of 2-Hydroxy-L-phenylalanine will remain an indispensable technique for both fundamental research and clinical investigations.

References

-

Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved from [Link]

-

Heinecke, J. W., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Rose, C., et al. (1999). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry. Retrieved from [Link]

-

Arumugam, P., et al. (2012). Mass spectrometric quantification of amino acid oxidation products identifies oxidative mechanisms of diabetic end-organ damage. Free Radical Biology and Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylalanine hydroxylase. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxyphenylalanine. Retrieved from [Link]

-

Kappock, T. J., & Caradonna, J. P. (2010). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]

-

ResearchGate. (2025). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Retrieved from [Link]

-

CORE. (n.d.). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis. Retrieved from [Link]

-

OMLC. (n.d.). Tyrosine. Retrieved from [Link]

-

Scholar Commons. (1992). Formation of o-Tyrosine and Dityrosine in Proteins during Radiolytic and Metal-catalyzed Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4: Diazotization of L-alanine and L-phenylalanine ethyl esters 1.... Retrieved from [Link]

-

PubChem. (n.d.). (-)-o-Tyrosine. Retrieved from [Link]

- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.

-

DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from [Link]

-

Waters. (n.d.). Peptide Isolation Using the Prep 150 LC System. Retrieved from [Link]

-

NIH. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. Retrieved from [Link]

- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.

-

Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

-

ResearchGate. (n.d.). A. Synthesis of α‐hydroxy acids by diazotisation. Reaction and conditions. Retrieved from [Link]

- Google Patents. (n.d.). US4731469A - Process for recovery and purification of L-phenylalanine.

-

Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]

-

TU Delft. (n.d.). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. Retrieved from [Link]

- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.

-

NIH. (2014). Incorporation of Oxidized Phenylalanine Derivatives into Insulin Signaling Relevant Proteins May Link Oxidative Stress to Signaling Conditions Underlying Chronic Insulin Resistance. Retrieved from [Link]

-

ResearchGate. (2025). The use of phenylalanine to detect hydroxyl radical production in vivo: A cautionary note. Retrieved from [Link]

-

Apexmol. (n.d.). 2-Hydroxy-L-Phenylalanine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fr.gilson.com [fr.gilson.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 8. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. studylib.net [studylib.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Hydroxy-L-Phenylalanine (o-Tyrosine)

Introduction

2-Hydroxy-L-phenylalanine, commonly known as o-tyrosine, is a non-proteinogenic aromatic amino acid. It is an isomer of the canonical amino acid L-tyrosine, differing by the position of the hydroxyl group on the phenyl ring (position 2 instead of 4). This structural nuance makes o-tyrosine a subject of significant interest in biomedical research, particularly as a potential biomarker for oxidative stress, where hydroxyl radicals can attack L-phenylalanine to produce all three isomers (ortho, meta, and para-tyrosine).[1] Accurate and unambiguous identification of o-tyrosine is therefore critical, necessitating a multi-technique analytical approach.

This technical guide provides an in-depth exploration of the key spectroscopic data for 2-Hydroxy-L-Phenylalanine. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the data but also explaining the underlying principles and experimental considerations essential for researchers in analytical chemistry, biochemistry, and drug development.

Molecular Structure and Spectroscopic Workflow

The first step in any spectroscopic analysis is understanding the molecule's structure. 2-Hydroxy-L-Phenylalanine consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a benzyl side chain substituted with a hydroxyl group at the ortho position.

Figure 1: Chemical Structure of 2-Hydroxy-L-Phenylalanine.

A typical workflow for the comprehensive characterization of a molecule like o-tyrosine involves multiple spectroscopic techniques to build a complete structural profile.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Sample Preparation

The choice of solvent is critical in NMR to avoid signals that would obscure the analyte's peaks. Deuterated solvents are used for this purpose.

-

Solvent Selection: For a polar molecule like o-tyrosine, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are excellent choices. D₂O is advantageous as it can exchange with labile protons (-OH, -NH₂, -COOH), simplifying the spectrum by removing their signals. DMSO-d₆ is aprotic and will show these labile protons.[2][3]

-

Sample Preparation: Weigh approximately 5-10 mg of 2-Hydroxy-L-Phenylalanine.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex or shake the tube until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Analysis: The sample is placed in the NMR spectrometer to acquire ¹H and ¹³C spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.24 | d | H-6 (Aromatic) | Doublet due to coupling with H-5. Shifted downfield due to proximity to the electron-donating OH group. |

| ~7.19-7.22 | t | H-4 (Aromatic) | Triplet (or dd) from coupling to H-3 and H-5. |

| ~6.93-6.95 | d | H-3 (Aromatic) | Doublet from coupling to H-4. Shifted upfield. |

| ~6.92 | t | H-5 (Aromatic) | Triplet (or dd) from coupling to H-4 and H-6. |

| ~4.04 | dd | H-α (alpha-CH) | Doublet of doublets due to coupling with the two inequivalent β-protons. |

| ~3.03 - 3.35 | m | H-β (beta-CH₂) | Complex multiplet. These two protons are diastereotopic and couple with each other and the α-proton. |

(Note: Data synthesized from spectra recorded in D₂O/Water at pH 7.00.[1] Chemical shifts are approximate and can vary with solvent, pH, and concentration.[2][3][4] Labile -OH and -NH₂ protons are typically not observed in D₂O due to exchange.)

Expert Interpretation: The aromatic region (6.9-7.3 ppm) is characteristic of an ortho-substituted benzene ring. The electron-donating hydroxyl group causes a general upfield shift compared to unsubstituted phenylalanine, and the ortho-positioning creates a distinct splitting pattern for the four aromatic protons. The α-proton (~4.04 ppm) is a single proton adjacent to the chiral center, and its coupling to the two β-protons results in a doublet of doublets. The β-protons are diastereotopic because they are adjacent to a stereocenter, making them chemically non-equivalent. This results in their different chemical shifts and a more complex multiplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~173-175 | Carbonyl (C=O) | Typical range for a carboxylic acid carbon. The exact shift can be pH-dependent. |

| ~155-157 | C-2 (Aromatic) | Carbon bearing the -OH group. Significantly deshielded by the electronegative oxygen. |

| ~134.4 | C-1 (Aromatic) | Carbon attached to the β-carbon. |

| ~131.8 | C-6 (Aromatic) | Aromatic CH. |

| ~123.5 | C-4 (Aromatic) | Aromatic CH. |

| ~118.2 | C-5 (Aromatic) | Aromatic CH. |

| ~116-117 | C-3 (Aromatic) | Aromatic CH, often shifted upfield due to ortho/para effects of the OH group. |

| ~58.1 | α-Carbon (Cα) | Carbon attached to the amino group. |

| ~34.2 | β-Carbon (Cβ) | Aliphatic carbon of the side chain. |

(Note: Data derived from ¹H-¹³C HSQC spectra and comparison with similar compounds.[1][5][6][7] The carbonyl carbon is not observed in a standard HSQC experiment.)

Expert Interpretation: The ¹³C spectrum confirms the presence of 9 distinct carbons. The carbonyl carbon is the most deshielded, appearing far downfield. The aromatic carbons appear in the typical 115-160 ppm range. The carbon directly attached to the hydroxyl group (C-2) is significantly deshielded (~155-157 ppm) due to the oxygen's electronegativity. The aliphatic α- and β-carbons are found in the upfield region, with the α-carbon being further downfield due to its proximity to the electron-withdrawing amino and carboxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

Experimental Protocol: KBr Pellet Method

For solid samples like amino acids, dispersing the analyte in a solid, IR-transparent matrix is a common and effective method.

-

Sample Preparation: Take approximately 1-2 mg of 2-Hydroxy-L-Phenylalanine and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This step is crucial to minimize light scattering.

-

Pellet Formation: Transfer the powder to a pellet press. Apply high pressure (several tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.[8]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2500 (broad) | O-H and N-H stretching | Carboxylic Acid, Phenol, Amine |

| ~3050 - 3000 | C-H stretching (aromatic) | Benzene Ring |

| ~2960 - 2850 | C-H stretching (aliphatic) | -CH₂- and -CH- |

| ~1725 - 1700 | C=O stretching | Carboxylic Acid |

| ~1610 - 1590 | N-H bending / C=C stretching (arom.) | Amine / Benzene Ring |

| ~1500 - 1450 | C=C stretching (aromatic) | Benzene Ring |

| ~1250 - 1200 | C-O stretching | Phenol |

| ~750 | C-H out-of-plane bending | Ortho-disubstituted ring |

(Note: These are characteristic ranges. The exact peak positions can be influenced by hydrogen bonding and the solid-state zwitterionic form of the amino acid.[9][10][11][12])

Expert Interpretation: The IR spectrum of an amino acid is characterized by several key features. A very broad absorption in the 3400-2500 cm⁻¹ region is typical, arising from the overlapping stretching vibrations of the O-H (from both the phenol and the carboxylic acid) and N-H bonds, all of which are involved in extensive hydrogen bonding in the solid state.[13] The strong, sharp peak around 1710 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the carboxylic acid. The peaks in the 1610-1450 cm⁻¹ range are characteristic of the aromatic C=C bond vibrations. Finally, a strong band around 750 cm⁻¹ is highly indicative of ortho-disubstitution on the benzene ring, providing key evidence for the 2-hydroxy isomer.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, thermally labile molecules like amino acids, as it allows them to be transferred into the gas phase as ions without significant decomposition.[14][15]

-

Sample Preparation: Prepare a dilute solution of 2-Hydroxy-L-Phenylalanine (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[14][16]

-

Infusion: The solution is infused at a low flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules, [M+H]⁺) are ejected into the gas phase.[17]

-

Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight) where their m/z ratios are measured. For structural information, tandem MS (MS/MS) can be performed, where the ion of interest (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed.

Mass Spectral Data

The molecular formula of 2-Hydroxy-L-Phenylalanine is C₉H₁₁NO₃, with a monoisotopic mass of 181.07 g/mol .[1][18]

| m/z Value | Ion Assignment | Interpretation |

| 182.1 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight of the compound. |

| 165.1 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |

| 136.1 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da), a characteristic fragmentation of amino acids. |

| 119.1 | [M+H - HCOOH - NH₃]⁺ | Subsequent loss of ammonia after the loss of the carboxyl group. |

| 91.0 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

(Note: Fragmentation data is based on experimental LC-MS/MS spectra.[1][19])

Expert Interpretation and Fragmentation Pathway: In positive mode ESI-MS, o-tyrosine is readily observed as the protonated molecular ion [M+H]⁺ at m/z 182.1. The MS/MS fragmentation is highly informative. A primary and characteristic loss for α-amino acids is the neutral loss of the elements of formic acid (HCOOH, 46 Da) from the protonated molecule, leading to the abundant fragment at m/z 136.1.[19] This fragment can then undergo further fragmentation, such as the loss of ammonia (17 Da), to produce the ion at m/z 119.1. The fragmentation pathway provides strong evidence for the presence of both the amino and carboxylic acid functional groups.

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

Conclusion

The structural characterization of 2-Hydroxy-L-Phenylalanine is robustly achieved through the synergistic use of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of all key functional groups—amine, carboxylic acid, phenol, and the ortho-substituted aromatic ring. Finally, ESI-Mass Spectrometry verifies the molecular weight and provides characteristic fragmentation patterns that corroborate the amino acid structure. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for the confident identification and quantification of this important molecule in complex biological and chemical systems.

References

-

Hirayama, K., Akashi, S., Furuya, M., & Fukuhara, K. (1995). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

Guo, K., & Li, L. (2009). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. [Link]

-

Reid, G. E., & Simpson, R. J. (2002). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

Augusto, F., Valente, A. L. P., & da Silva, J. A. F. (2004). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. [Link]

-

Kokel, A., Kadish, D., & Torok, B. (2022). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Scientific Reports. [Link]

-

mzCloud. (2016). 2 Hydroxyphenylalanine. mzCloud. [Link]

-

Sivaprakash, P., & Krishnan, S. (2017). 1 H NMR spectrum of L-tyrosine hydrochloride. ResearchGate. [Link]

-

Rai, J. N., & Rai, B. (2014). Vibrational Study of Tyrosine Molecule. ResearchGate. [Link]

-

Sivaprakash, P., & Krishnan, S. (2017). 13 C NMR spectrum of L-tyrosine hydrochloride. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxyphenylalanine. PubChem Compound Database. [Link]

-

NIST. (n.d.). Tyrosine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of tyrosine and oxidation products of tyrosine with laccase. ResearchGate. [Link]

-

NIST. (n.d.). Tyrosine IR Spectrum. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). HMDB. [Link]

-

Plekan, O., Feyer, V., Richter, R., Coreno, M., & Prince, K. C. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D. [Link]

-

ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine. ResearchGate. [Link]

-

ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000158). HMDB. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). HMDB. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159). HMDB. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). HMDB. [Link]

-

SpectraBase. (n.d.). O-Methyl-L-tyrosine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Toxin and Toxin Target Database. (n.d.). L-Tyrosine (T3D4371). T3DB. [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. [Link]

-

Fu, X., Li, H., Yi, J., & Kaltashov, I. A. (2006). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). HMDB. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0268729). NP-MRD. [Link]

-

NIST. (n.d.). Tyrosine, 2TMS derivative. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). HMDB. [Link]

-

Takigami, S., Takai, A., & Nakayama, H. (1995). Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates. Rapid Communications in Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. ResearchGate. [Link]

-

Oldfield Group, University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. University of Illinois. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

MassBank. (n.d.). L-Phenylalanine Spectrum. MassBank. [Link]

-

MassBank Europe. (n.d.). L-Phenylalanine; LC-ESI-QTOF; MS2. MassBank Europe. [Link]

-

Reddit. (2015). Would I notice a difference in the IR spectrum of wet Phenylalanine as opposed to dry Phenylalanine?. r/askscience. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

YouTube. (2014). How to prepare an IR sample. YouTube. [Link]

-

YouTube. (2014). Infrared Spectrometry - Sample Preparation and Instrumentation. YouTube. [Link]

-

ResearchGate. (2020). Preparation, Spectrophotometric and Potentiometric Studies of Phenylalanine Complexes with Ni, Co and Mn. ResearchGate. [Link]

Sources

- 1. 2-Hydroxyphenylalanine | C9H11NO3 | CID 91482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.washington.edu [chem.washington.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. epfl.ch [epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tyrosine [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mzCloud – 2 Hydroxyphenylalanine [mzcloud.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Role of 2-Hydroxy-L-Phenylalanine in Metabolic Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Hydroxy-L-Phenylalanine (o-Tyrosine), an isomer of the canonical amino acid L-Tyrosine. While its para- and meta- counterparts have defined roles, the biological significance of 2-Hydroxy-L-Phenylalanine is intrinsically linked to cellular stress and aberrant metabolic states. This document will delve into its formation, its role as a critical biomarker, its impact on cellular function, and the analytical methodologies required for its accurate quantification.

Introduction to 2-Hydroxy-L-Phenylalanine (o-Tyrosine)

2-Hydroxy-L-phenylalanine, also known as ortho-tyrosine (o-Tyrosine), is a structural isomer of the proteinogenic amino acid L-tyrosine (4-hydroxyphenylalanine).[1] Unlike its well-understood counterpart, which is a fundamental building block of proteins and a precursor to vital biomolecules, 2-Hydroxy-L-Phenylalanine is not incorporated into proteins through the canonical protein synthesis machinery. Instead, its presence in biological systems is predominantly a hallmark of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.

The Genesis of a Biomarker: Formation of 2-Hydroxy-L-Phenylalanine

The primary route to the formation of 2-Hydroxy-L-Phenylalanine in biological systems is the non-enzymatic hydroxylation of L-Phenylalanine. This reaction is mediated by highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents generated during oxidative stress.[2]

-

Mechanism of Formation: Under conditions of oxidative stress, the overproduction of ROS, such as superoxide anions (O₂⁻), can lead to the formation of hydroxyl radicals through various chemical reactions, including the Fenton and Haber-Weiss reactions. These hydroxyl radicals can attack the aromatic ring of L-Phenylalanine, leading to the formation of three positional isomers of tyrosine: ortho-, meta-, and para-tyrosine. While phenylalanine hydroxylase specifically produces p-tyrosine, the reaction with hydroxyl radicals is less specific, yielding a mixture of isomers.[2]

The diagram below illustrates the formation of 2-Hydroxy-L-Phenylalanine from L-Phenylalanine under conditions of oxidative stress.

Caption: Formation of Tyrosine Isomers via Oxidative Stress.

Metabolic Significance and Pathophysiological Implications

While not a component of a primary metabolic pathway, the presence and concentration of 2-Hydroxy-L-Phenylalanine carry significant metabolic implications, primarily as an indicator of systemic oxidative stress.

A Reliable Biomarker for Oxidative Stress

Elevated levels of 2-Hydroxy-L-Phenylalanine serve as a sensitive and specific biomarker for oxidative stress in a variety of pathological conditions. Its stability and accumulation in tissues and biological fluids make it a valuable tool for assessing oxidative damage.

-

Phenylketonuria (PKU): In this inherited metabolic disorder, the deficiency of phenylalanine hydroxylase leads to a buildup of L-Phenylalanine in the body.[3] This excess Phenylalanine is more susceptible to oxidation by hydroxyl radicals, resulting in significantly elevated levels of 2-Hydroxy-L-Phenylalanine.[3] Monitoring o-Tyrosine levels in PKU patients can provide insights into the extent of oxidative stress, which is believed to contribute to the neurological damage seen in the disease.[4]

-

Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by increased oxidative stress in the brain. The detection of elevated 2-Hydroxy-L-Phenylalanine in cerebrospinal fluid and brain tissue of affected individuals supports the role of oxidative damage in the pathogenesis of these diseases.

-

Other Conditions: Increased levels of 2-Hydroxy-L-Phenylalanine have also been reported in other conditions associated with oxidative stress, including atherosclerosis, diabetes, and cataract formation.[2]

Cellular Effects of 2-Hydroxy-L-Phenylalanine Accumulation

The accumulation of 2-Hydroxy-L-Phenylalanine is not merely a passive indicator of oxidative stress; it can actively contribute to cellular dysfunction.

-

Protein Misfolding and Aggregation: Although not incorporated into proteins via the normal translational machinery, there is evidence to suggest that under conditions of high concentration, 2-Hydroxy-L-Phenylalanine can be mistakenly charged to tRNA and incorporated into proteins. This misincorporation can lead to protein misfolding, aggregation, and a loss of protein function, contributing to cellular toxicity.

-

Disruption of Signaling Pathways: Studies have shown that isomers of tyrosine can interfere with cellular signaling cascades. For instance, they have been observed to reduce the levels of phosphorylated ERK and STAT proteins, which are crucial for cell proliferation and survival.[2]

Metabolic Fate of 2-Hydroxy-L-Phenylalanine

The metabolic fate of 2-Hydroxy-L-Phenylalanine in mammals is not well-defined. Unlike p-Tyrosine, which is readily metabolized through a series of enzymatic reactions, there is a lack of evidence for a dedicated enzymatic pathway for the degradation of o-Tyrosine in humans.[2] However, some studies in microorganisms suggest potential degradation routes.

-

Bacterial Degradation: Research on chloridazon-degrading bacteria has shown that L-2,3-dihydroxyphenylalanine, a related compound, is a substrate for catechol 2,3-dioxygenase.[5] This suggests the possibility of a similar enzymatic cleavage of the aromatic ring of 2-Hydroxy-L-Phenylalanine in certain organisms, leading to its breakdown into smaller metabolites.[5]

The following diagram speculates on a potential, though not confirmed in mammals, metabolic pathway for 2-Hydroxy-L-Phenylalanine based on microbial studies.

Caption: A potential degradation pathway for o-Tyrosine.

Analytical Methodologies for the Quantification of 2-Hydroxy-L-Phenylalanine

Accurate and sensitive quantification of 2-Hydroxy-L-Phenylalanine in biological matrices is crucial for its use as a biomarker. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

Data Presentation: Comparison of Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on polarity, with UV or fluorescence detection. | Separation of volatile derivatives by gas chromatography, with mass spectrometric detection. | Separation by liquid chromatography coupled with highly specific mass-based detection. |

| Sample Preparation | Protein precipitation, derivatization may be required for fluorescence detection. | Derivatization to increase volatility is essential. | Protein precipitation, derivatization is generally not required. |

| Sensitivity | Moderate | High | Very High |

| Specificity | Moderate to High (with fluorescence detection) | High | Very High |

| Throughput | Moderate | Low to Moderate | High |

Experimental Protocols

This protocol outlines a method for the quantification of 2-Hydroxy-L-Phenylalanine in human plasma using HPLC with fluorescence detection.

I. Materials and Reagents

-

Perchloric acid (6%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

2-Hydroxy-L-Phenylalanine standard

-

Internal standard (e.g., N-methyl phenylalanine)

II. Instrumentation

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

III. Sample Preparation

-

To 100 µL of plasma, add 100 µL of ice-cold 6% perchloric acid containing the internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

IV. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with 5% acetonitrile in water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 275 nm, Emission at 305 nm.

V. Quantification

-

Construct a calibration curve using standard solutions of 2-Hydroxy-L-Phenylalanine.

-

Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This protocol describes the analysis of 2-Hydroxy-L-Phenylalanine in urine using GC-MS after derivatization.

I. Materials and Reagents

-

Urine samples

-

Internal standard (e.g., deuterated 2-Hydroxy-L-Phenylalanine)

-

Hydrochloric acid (2 M in methanol)

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate

-

Toluene

II. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

III. Sample Preparation and Derivatization

-

To 100 µL of urine, add the internal standard.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add 100 µL of 2 M HCl in methanol and heat at 80°C for 60 minutes for esterification.

-

Evaporate the reagent to dryness.

-

Add 50 µL of ethyl acetate and 50 µL of PFPA, and heat at 65°C for 30 minutes for amidation.

-

Evaporate the reagents and reconstitute the residue in toluene for injection.

IV. GC-MS Conditions

-

Injector Temperature: 250°C.

-

Oven Program: Start at 110°C, ramp to 320°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for 2-Hydroxy-L-Phenylalanine and the internal standard.

V. Quantification

-

Generate a calibration curve using derivatized standards.

-

Quantify the analyte based on the peak area ratio to the internal standard.

This protocol provides a general framework for the highly sensitive and specific quantification of 2-Hydroxy-L-Phenylalanine using LC-MS/MS.

I. Materials and Reagents

-

Biological sample (plasma, urine, tissue homogenate)

-

Internal standard (stable isotope-labeled 2-Hydroxy-L-Phenylalanine)

-

Acetonitrile with 0.1% formic acid

-

Water with 0.1% formic acid

II. Instrumentation

-

LC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

C18 or HILIC column

III. Sample Preparation

-

Add internal standard to the sample.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in the initial mobile phase.

IV. LC-MS/MS Conditions

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 2-Hydroxy-L-Phenylalanine from its isomers.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

V. Quantification

-

Prepare a calibration curve by spiking known amounts of the standard into a matrix similar to the samples.

-

Quantify using the peak area ratio of the analyte to the internal standard.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of 2-Hydroxy-L-Phenylalanine in biological samples.

Caption: General workflow for o-Tyrosine analysis.

Conclusion

2-Hydroxy-L-Phenylalanine, once considered a mere curiosity, has emerged as a significant molecule in the study of metabolic diseases and cellular stress. Its formation via non-enzymatic oxidation of L-Phenylalanine provides a direct window into the oxidative state of a biological system. While its own metabolic pathway in mammals remains to be fully elucidated, its role as a biomarker is firmly established, particularly in the context of Phenylketonuria and neurodegenerative disorders. The continued development and refinement of analytical techniques for its precise quantification will be instrumental in further unraveling its pathophysiological significance and its potential as a diagnostic and prognostic tool in clinical settings.

References

-

[Degradation and Biosynthesis of L-phenylalanine by Chloridazon-Degrading Bacteria]. ([Link])

-

Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. ([Link])

-

Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats. ([Link])

-

Effect of Blood Phenylalanine Levels on Oxidative Stress in Classical Phenylketonuric Patients. ([Link])

-

Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. ([Link])

-

Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. ([Link])

-

2-Hydroxyphenylalanine | C9H11NO3 | CID 91482. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]

- 5. [Degradation and biosynthesis of L-phenylalanine by chloridazon-degrading bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-L-Phenylalanine: A Non-Proteinogenic Amino Acid at the Crossroads of Oxidative Stress and Drug Discovery

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical toolbox available to researchers in drug discovery and chemical biology.[1][2] Among these, 2-Hydroxy-L-phenylalanine (o-tyrosine), an isomer of the canonical amino acid L-tyrosine, has emerged as a molecule of considerable interest. Initially identified as a biomarker of oxidative stress, its unique physicochemical properties are now being leveraged in the design of novel peptide therapeutics and other specialized biomolecules. This technical guide provides a comprehensive overview of 2-Hydroxy-L-phenylalanine, from its fundamental characteristics and synthesis to its analytical quantification and burgeoning applications in the field of biomedical research. We will delve into detailed experimental protocols, explore the causality behind methodological choices, and present a forward-looking perspective on the potential of this intriguing NPAA.

Introduction: Beyond the Canonical 20

The twenty proteinogenic amino acids form the fundamental building blocks of proteins, dictated by the genetic code. However, nature and synthetic chemistry offer a vastly expanded repertoire of amino acids, collectively known as non-proteinogenic amino acids (NPAAs).[1] These structural analogues of natural amino acids provide a powerful means to modulate the properties of peptides and other bioactive molecules. The incorporation of NPAAs can confer enhanced stability against enzymatic degradation, improved potency, and altered pharmacokinetic profiles, making them invaluable assets in modern drug development.[]

2-Hydroxy-L-phenylalanine, also known as L-o-tyrosine, is a hydroxylated derivative of L-phenylalanine where the hydroxyl group is positioned at the ortho-position of the phenyl ring.[4] Unlike its para-substituted isomer, L-tyrosine, 2-Hydroxy-L-phenylalanine is not incorporated into proteins via the standard translational machinery. Its presence in biological systems is primarily a consequence of the non-enzymatic hydroxylation of L-phenylalanine by highly reactive hydroxyl radicals, making it a reliable biomarker for oxidative stress.[5] This guide will explore the multifaceted nature of this NPAA, from its synthesis and analysis to its biological significance and therapeutic potential.

Physicochemical Properties of 2-Hydroxy-L-phenylalanine

Understanding the fundamental physicochemical properties of 2-Hydroxy-L-phenylalanine is crucial for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | [6] |

| Synonyms | L-o-tyrosine, (-)-o-Tyrosine | [6] |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Melting Point | 262 °C | |

| Appearance | White crystalline powder | [7] |

| SMILES | C1=CC=C(C(=C1)CN)O | |

| InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | [4] |

Synthesis of 2-Hydroxy-L-phenylalanine

The synthesis of 2-Hydroxy-L-phenylalanine can be approached through both chemical and enzymatic routes. The choice of method depends on the desired scale, purity, and stereochemical requirements.

Chemical Synthesis: A Stereospecific Approach from L-Phenylalanine

A common and effective method for the chemical synthesis of 2-Hydroxy-L-phenylalanine involves the diazotization of L-phenylalanine followed by nucleophilic substitution by water. This reaction proceeds with overall retention of stereochemistry via a double S(_N)2 mechanism, ensuring the formation of the desired L-enantiomer.[8]

This protocol is adapted from a procedure for the synthesis of 2-Hydroxy-3-phenylpropanoic acid and can be considered a direct pathway to 2-Hydroxy-L-phenylalanine.[1]

Materials:

-

L-Phenylalanine (1.65 g, 10 mmol)

-

1M Sulfuric Acid (H₂SO₄) (10 mL)

-

Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

-

Deionized Water

-

Ice-water bath

-

25 mL Erlenmeyer flask

-

Magnetic stir bar and stir plate

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Dissolution: In a 25-mL Erlenmeyer flask, dissolve 1.65 g of L-phenylalanine in 10 mL of 1M H₂SO₄ with magnetic stirring at room temperature until a homogeneous solution is obtained.

-

Cooling: Cool the solution to 3-5 °C in an ice-water bath.

-

Diazotization: Prepare a solution of 0.76 g of sodium nitrite in 2.5 mL of deionized water. Add this solution dropwise to the cooled L-phenylalanine solution over a period of approximately 45 minutes. The formation of N₂ gas will be observed as bubbles.

-

Reaction: After the addition is complete, remove the ice-water bath and allow the reaction to stir at room temperature.

-

Crystallization and Isolation: Cool the reaction mixture to 0-5 °C to maximize the precipitation of the product. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with 5 mL of ice-cold water.

-

Drying: Allow the crystals to air dry on the filter paper.

Causality of Experimental Choices:

-

Acidic Conditions: The use of sulfuric acid is crucial for the in situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive species for the diazotization of the primary amine of L-phenylalanine.

-

Low Temperature: The reaction is performed at low temperatures (3-5 °C) to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Slow Addition of NaNO₂: The dropwise addition of the sodium nitrite solution controls the rate of the diazotization reaction, preventing a rapid evolution of nitrogen gas and potential side reactions.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods. While direct enzymatic synthesis of 2-Hydroxy-L-phenylalanine is not extensively documented, strategies involving enzymes like phenylalanine hydroxylase or tyrosine phenol-lyase could be explored and engineered for this purpose. For instance, engineered phenylalanine hydroxylases with altered regioselectivity could potentially hydroxylate L-phenylalanine at the ortho position.[9]

Another approach involves the use of tyrosine phenol-lyase, which can catalyze the synthesis of tyrosine analogs from pyruvate, ammonia, and a corresponding phenol derivative.[10]

Caption: Conceptual workflow for the enzymatic synthesis of 2-Hydroxy-L-phenylalanine.

Analytical Methods for Quantification and Purification

Accurate and sensitive analytical methods are essential for the quantification of 2-Hydroxy-L-phenylalanine in various matrices, from synthetic reaction mixtures to complex biological samples.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of amino acids and their derivatives.[11][12]

This protocol is a generalized method based on common practices for amino acid analysis.[10][13]

Instrumentation and Columns:

-